molecular formula C15H17BrO3 B5915848 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione

6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No. B5915848
M. Wt: 325.20 g/mol
InChI Key: WQODTAZBDZLKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione, also known as BDP, is a synthetic compound that has gained significant attention in scientific research. BDP is a member of the pyranone family and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is believed to act through multiple pathways. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, contributing to the anti-cancer activity of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione also inhibits the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. Inhibition of NF-κB leads to the suppression of pro-inflammatory cytokines, contributing to the anti-inflammatory activity of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione.
Biochemical and Physiological Effects:
6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to have a variety of biochemical and physiological effects. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-κB activity. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its high potency and selectivity. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to exhibit potent anti-cancer and anti-inflammatory activity at low concentrations. Another advantage of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione is its relatively low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione. One area of interest is the development of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione with other anti-cancer and anti-inflammatory agents. In addition, further studies are needed to elucidate the precise mechanism of action of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione and its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders.

Synthesis Methods

6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione can be synthesized by reacting 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with acid to yield 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione. The synthesis of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione is a multistep process and requires careful optimization of reaction conditions to obtain high yields and purity.

properties

IUPAC Name

6-(3-bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c1-4-11-12(9-6-5-7-10(16)8-9)19-14(18)15(2,3)13(11)17/h5-8,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQODTAZBDZLKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(OC(=O)C(C1=O)(C)C)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione

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